molecular formula C8H7N3O B3351813 1H-Pyrrolo[2,3-c]pyridine-2-carboxamide CAS No. 40068-76-6

1H-Pyrrolo[2,3-c]pyridine-2-carboxamide

Cat. No. B3351813
CAS RN: 40068-76-6
M. Wt: 161.16 g/mol
InChI Key: RSFNGIUFEFLHRD-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-c]pyridine-2-carboxamide is a heterocyclic compound . It belongs to the class of organic compounds known as pyrrolopyridines . These are compounds containing a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine .


Synthesis Analysis

A series of 1H-Pyrrolo[2,3-c]pyridine derivatives have been synthesized as part of research into potent fibroblast growth factor receptor inhibitors . The compound 4h, in particular, exhibited potent FGFR inhibitory activity .


Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-c]pyridine-2-carboxamide is represented by the linear formula C7H6N2 . Its molecular weight is 118.14 .


Chemical Reactions Analysis

The compound has been found to exhibit potent activities against FGFR1, 2, and 3 . In vitro, it inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .


Physical And Chemical Properties Analysis

The compound is a solid . Its SMILES string is c1cc2cc[nH]c2cn1 .

Scientific Research Applications

Allosteric mGluR5 Antagonists 1H-pyrrolo[2,3-c]pyridine-7-carboxamides represent a novel series of allosteric mGluR5 antagonists. Researchers have enhanced the aqueous solubility of these compounds while maintaining their high in vitro potency, making them significant for scientific study in neuropharmacology (Koller et al., 2012).

Phosphodiesterase 4B (PDE4B) Inhibitors These compounds, especially 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives, have been identified as selective and potent PDE4B inhibitors. Compound 11h, a PDE4B preferring inhibitor, has shown significant in vitro ADME and the ability to inhibit TNF-α release from macrophages, suggesting potential applications in the treatment of CNS diseases (Vadukoot et al., 2020).

ACC1 Inhibitors The 1H-pyrrolo[3,2-b]pyridine-3-carboxamide scaffold has been explored for developing ACC1 inhibitors. Novel derivatives like 1k have demonstrated potent ACC1 inhibition and favorable bioavailability, indicating their potential as research tools or therapeutic agents for cancer and fatty acid-related diseases (Mizojiri et al., 2019).

C-Met Inhibitors Phenylpyrimidine-carboxamide derivatives bearing 1H-pyrrolo[2,3-b]pyridine moiety have shown excellent cytotoxicity activity against cancer cell lines. Compound 15e, in particular, exhibited superior activity against A549, PC-3, and MCF-7 cell lines, suggesting their potential as c-Met kinase inhibitors for cancer treatment (Zhu et al., 2016).

Safety And Hazards

The compound has been classified as having Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . The precautionary statements include P261 - P264 - P280 - P301 + P312 - P302 + P352 - P305 + P351 + P338 .

Future Directions

Research has been developing a class of 1H-Pyrrolo[2,3-c]pyridine derivatives targeting FGFR with development prospects . The compound 4h, with its low molecular weight, would be an appealing lead compound beneficial to subsequent optimization .

properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-8(12)6-3-5-1-2-10-4-7(5)11-6/h1-4,11H,(H2,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFNGIUFEFLHRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=C(N2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00665633
Record name 1H-Pyrrolo[2,3-c]pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00665633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrolo[2,3-c]pyridine-2-carboxamide

CAS RN

40068-76-6
Record name 1H-Pyrrolo[2,3-c]pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00665633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
71
Citations
GS Sheppard, L Wang, SD Fidanze… - Journal of Medicinal …, 2020 - ACS Publications
The BET family of proteins consists of BRD2, BRD3, BRD4, and BRDt. Each protein contains two distinct bromodomains (BD1 and BD2). BET family bromodomain inhibitors under …
Number of citations: 82 pubs.acs.org
X Zheng, P Bauer, T Baumeister… - Journal of medicinal …, 2013 - ACS Publications
Crystal structures of several urea- and thiourea-derived compounds in complex with the nicotinamide phosphoribosyltransferase (Nampt) protein were utilized to design a potent amide-…
Number of citations: 77 pubs.acs.org
J Zhang, P Chen, P Zhu, P Zheng, T Wang, L Wang… - Bioorganic …, 2020 - Elsevier
Bromodomain-containing protein 4 (BRD4) plays a crucial role in the epigenetic regulation of gene transcription and some BRD4 inhibitors have been advanced to clinical trials. …
Number of citations: 16 www.sciencedirect.com
ES Moghadam, K Mireskandari… - Mini Reviews in …, 2022 - ingentaconnect.com
Pyrrole is one of the most widely used heterocycles in the pharmaceutical industry. Due to the importance of pyrrole structure in drug design and development, herein, we tried to …
Number of citations: 2 www.ingentaconnect.com
J Chen, Y Li, J Zhang, M Zhang, A Wei, H Liu… - European Journal of …, 2021 - Elsevier
According to the binding mode of ABBV-744 with bromodomains and the cape space of HDAC, the novel selective HDAC/BRD4 dual inhibitors were designed and synthesized by the …
Number of citations: 35 www.sciencedirect.com
J Chen, Y Li, J Zhang, M Zhang, A Wei, H Liu, Z Xie… - 1920 - somatostatinreceptor.com
According to the binding mode of ABBV-744 with bromodomains and the cape space of HDAC, the novel selective HDAC/BRD4 du l inhibitors were designed and synthesized by the …
Number of citations: 0 somatostatinreceptor.com
JT Seal, SJ Atkinson, P Bamborough… - Journal of Medicinal …, 2021 - ACS Publications
The profound efficacy of pan-BET inhibitors is well documented, but these epigenetic agents have shown pharmacology-driven toxicity in oncology clinical trials. The opportunity to …
Number of citations: 10 pubs.acs.org
X Chen, D Cao, C Liu, F Meng, Z Zhang… - Journal of medicinal …, 2023 - ACS Publications
Neuropathic pain (NP) is an intolerable pain syndrome that arises from continuous inflammation and excitability after nerve injury. Only a few NP therapeutics are currently available, …
Number of citations: 3 pubs.acs.org
JH Kim, N Pandit, M Yoo, TH Park, JU Choi, CH Park… - Scientific Reports, 2023 - nature.com
BRD4 contains two tandem bromodomains (BD1 and BD2) that recognize acetylated lysine for epigenetic reading, and these bromodomains are promising therapeutic targets for …
Number of citations: 1 www.nature.com
M Shi, X Zheng, Y Zhou, Y Yin, Z Lu, Z Zou, Y Hu… - ACS …, 2023 - ACS Publications
Bromodomain and extra-terminal domain (BET) proteins play an important role in epigenetic regulation and are linked to several diseases; therefore, they are interesting targets. BET …
Number of citations: 5 pubs.acs.org

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